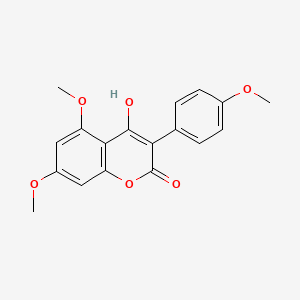![molecular formula C25H32N2O6 B577013 (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one CAS No. 13467-47-5](/img/structure/B577013.png)
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one is a complex organic compound with the molecular formula C25H32N2O6 It is a derivative of aspidospermidine, a type of indole alkaloid This compound is known for its intricate structure, which includes multiple methoxy groups and a lactone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one typically involves multiple steps, starting from simpler precursors. One common approach is the modification of aspidospermidine derivatives through methylation and oxidation reactions . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may pave the way for scalable production methods in the future.
化学反応の分析
Types of Reactions
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups such as halides or amines.
科学的研究の応用
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .
類似化合物との比較
Similar Compounds
Aspidospermidine: The parent compound from which (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one is derived.
O-Methylaspidospermidine: A closely related compound with similar structural features.
21-Oxoaspidospermidine: Another derivative with a similar oxidation state.
Uniqueness
(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[134301,1604,1206,11012,16]docosa-6,8,10-trien-18-one is unique due to its specific combination of functional groups and its potential for diverse chemical modifications
特性
CAS番号 |
13467-47-5 |
|---|---|
分子式 |
C25H32N2O6 |
分子量 |
456.539 |
InChI |
InChI=1S/C25H32N2O6/c1-5-18(28)27-17-7-9-23-8-6-11-26-12-10-24(17,25(23,26)33-19(29)14-23)15-13-16(30-2)21(31-3)22(32-4)20(15)27/h13,17H,5-12,14H2,1-4H3/t17-,23-,24-,25+/m1/s1 |
InChIキー |
NVRFOCOGUIYAQL-LGDWWMFGSA-N |
SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)OC)OC)OC)OC(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



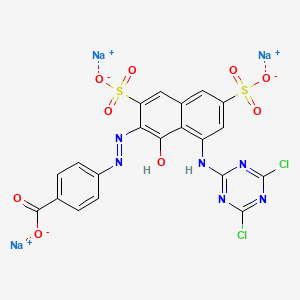

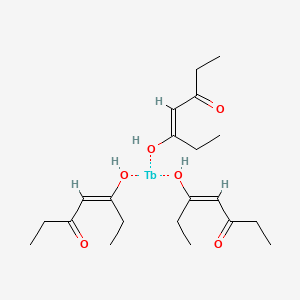
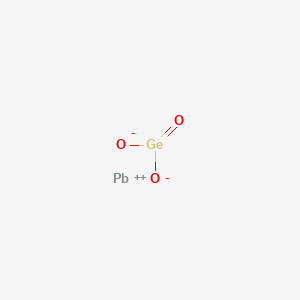
![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
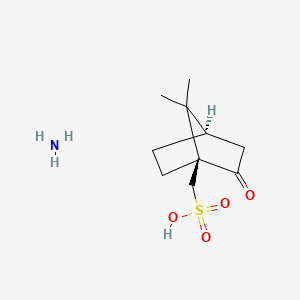
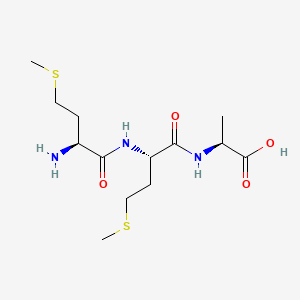
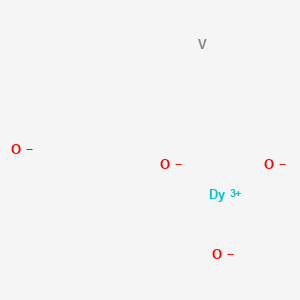
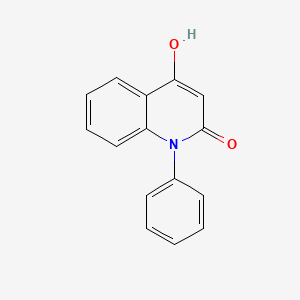
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
